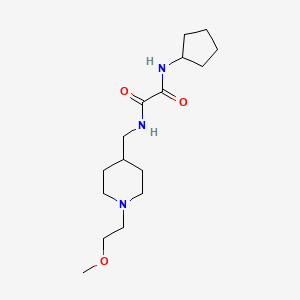

N1-cyclopentyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-cyclopentyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially developed as an anti-cancer agent due to its ability to selectively target cancer cells with overactive nucleolar stress response pathways. However, recent studies have shown that CX-5461 may have broader applications in the field of molecular biology and genetics.

科学的研究の応用

Palladium(II) Complexes in Polymerization

Palladium(II) complexes containing N,N'-bidentate N-cycloalkyl and piperidine derivatives have been synthesized and characterized for their catalytic activity in the polymerization of methyl methacrylate (MMA). These complexes show promising activity for MMA polymerization, indicating their potential application in materials science and polymer chemistry (Sung-Hoon Kim et al., 2014).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, showcases the diverse synthetic applications of piperidine derivatives. These compounds represent a novel class of pseudopeptidic [1,2,4]triazines, indicating their relevance in the development of new pharmacologically active molecules (M. Sañudo et al., 2006).

Electrochemical Cyanation of Piperidines

An electrochemical method for the cyanation of secondary piperidines has been developed, offering a novel approach to the synthesis of pharmaceutical building blocks. This method allows for the cyanation adjacent to nitrogen without the need for protection or substitution of the N-H bond, demonstrating the utility of piperidine derivatives in pharmaceutical synthesis (A. Lennox et al., 2018).

Novel Synthesis Routes

Innovative synthetic routes to nitrogen-containing heterocycles, including pyrrolidines and piperidines, have been developed via radical addition–ionic cyclization reactions of oxime ethers. This method highlights the versatility of piperidine derivatives in synthesizing complex nitrogen-containing structures, which are crucial in pharmaceutical and synthetic organic chemistry (O. Miyata et al., 2008).

Acid-Catalyzed Rearrangements

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the potential of oxalamide and related structures in synthesizing anthranilic acid derivatives and oxalamides. This approach underscores the significance of such compounds in medicinal chemistry and organic synthesis (V. Mamedov et al., 2016).

特性

IUPAC Name |

N'-cyclopentyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3/c1-22-11-10-19-8-6-13(7-9-19)12-17-15(20)16(21)18-14-4-2-3-5-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOJIJQTSFEAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)

![2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2598380.png)

![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

![N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2598391.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)